

# Spectroscopic Blueprint: Confirming the Structure of 4-Bromo-5-fluoro-2-nitroaniline

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## Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-nitroaniline

Cat. No.: B129579

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative spectroscopic approach to verifying the structure of **4-Bromo-5-fluoro-2-nitroaniline** against potential isomeric impurities. By leveraging predicted and experimental data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a clear path to structural elucidation is defined.

The precise arrangement of substituents on the aniline ring is critical for the molecule's intended properties and reactivity. Isomeric variations, such as 4-Bromo-3-fluoro-2-nitroaniline or 2-Bromo-3-fluoro-6-nitroaniline, can arise during synthesis, necessitating robust analytical methods for their differentiation. This guide outlines the expected spectroscopic signatures of **4-Bromo-5-fluoro-2-nitroaniline** and compares them with known data of related isomers.

## Comparative Spectroscopic Data Analysis

The following tables summarize the predicted spectroscopic data for **4-Bromo-5-fluoro-2-nitroaniline** and the available experimental data for its isomers. These tables are designed to highlight the key differences in chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios, which are essential for distinguishing between these closely related structures.

Table 1:  $^1\text{H}$  NMR Data Comparison (Predicted vs. Experimental)

Compound	Aromatic Proton 1 (ppm)	Aromatic Proton 2 (ppm)	NH <sub>2</sub> Protons (ppm)
4-Bromo-5-fluoro-2-nitroaniline (Predicted)	~ 8.0 (d, J ≈ 2 Hz)	~ 7.0 (d, J ≈ 7 Hz)	~ 6.5 (br s)
4-Bromo-2-nitroaniline	8.01 (d, J = 2.4 Hz)	7.58 (dd, J = 9.0, 2.4 Hz)	6.88 (d, J = 9.0 Hz)
4-Fluoro-2-nitroaniline	7.85 (dd, J = 9.0, 2.9 Hz)	7.27 (ddd, J = 9.0, 7.5, 2.9 Hz)	6.85 (dd, J = 9.0, 4.5 Hz)

Table 2: <sup>13</sup>C NMR Data Comparison (Predicted vs. Experimental)

Compound	C-NH <sub>2</sub> (ppm)	C-NO <sub>2</sub> (ppm)	C-Br (ppm)	C-F (ppm)	Aromatic CH 1 (ppm)	Aromatic CH 2 (ppm)
4-Bromo-5-fluoro-2-nitroaniline (Predicted)	~145	~140	~110	~155 (d, J ≈ 250 Hz)	~125	~115
4-Bromo-2-nitroaniline	146.9	133.2	113.8	-	130.4	126.9
4-Fluoro-2-nitroaniline	149.3 (d, J=1.9 Hz)	133.5	-	155.8 (d, J=239 Hz)	120.5 (d, J=8.1 Hz)	115.5 (d, J=26.5 Hz)

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Functional Group	4-Bromo-5-fluoro-2-nitroaniline (Predicted)	4-Bromo-2-nitroaniline	4-Fluoro-2-nitroaniline
N-H Stretch	3400-3200	3410, 3295	3480, 3365
NO <sub>2</sub> Asymmetric Stretch	~1520	1525	1530
NO <sub>2</sub> Symmetric Stretch	~1340	1345	1350
C-F Stretch	~1250	-	1260
C-Br Stretch	~650	670	-

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-Bromo-5-fluoro-2-nitroaniline	234/236 (due to Br isotopes)	Loss of NO <sub>2</sub> (188/190), Loss of Br (155)
4-Bromo-2-nitroaniline	216/218	Loss of NO <sub>2</sub> (170/172), Loss of Br (137)
4-Fluoro-2-nitroaniline	156	Loss of NO <sub>2</sub> (110)

## Experimental Protocols

To obtain the high-quality data required for this comparative analysis, the following standardized experimental protocols are recommended:

<sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Data Acquisition: Acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Data Acquisition: Acquire proton-decoupled spectra with a spectral width of 0 to 200 ppm and a sufficient number of scans.

#### Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Record the spectrum from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

#### Mass Spectrometry (MS):

- Sample Introduction: Utilize a direct insertion probe for solid samples or a gas chromatography (GC) or liquid chromatography (LC) inlet.
- Ionization: Employ Electron Ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate ions based on their mass-to-charge ratio.

## Workflow for Structural Confirmation

The logical process for confirming the structure of **4-Bromo-5-fluoro-2-nitroaniline** is outlined in the following workflow diagram.

Caption: Spectroscopic workflow for structural confirmation.

By systematically applying these spectroscopic techniques and comparing the acquired data with the predicted values and known data of potential isomers, researchers can confidently confirm the structure of **4-Bromo-5-fluoro-2-nitroaniline**, ensuring the integrity of their research and development efforts.

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